1-Bromoperfluorononane
Overview
Description
1-Bromoperfluorononane, also known as 1-bromononadecafluorononane or perfluorononyl bromide, is a specialty compound with the molecular formula C9BrF19 and a molecular weight of 548.97 g/mol . This compound is characterized by its unique physical and chemical properties, making it a subject of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoperfluorononane is typically synthesized through the bromination of perfluorononane. The reaction involves the use of bromine (Br2) as the brominating agent under controlled conditions to ensure the selective substitution of a fluorine atom with a bromine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive bromine and ensure the purity of the final product. The reaction is carried out in a well-ventilated environment to prevent the accumulation of hazardous fumes .
Chemical Reactions Analysis
Types of Reactions: 1-Bromoperfluorononane primarily undergoes substitution reactions due to the presence of the bromine atom, which can be replaced by other nucleophiles. It can also participate in reduction and oxidation reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atom to a hydrogen atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the compound.
Major Products Formed:
Substitution Reactions: Products include perfluorononyl iodide or perfluorononyl fluoride.
Reduction Reactions: The major product is perfluorononane.
Oxidation Reactions: The products depend on the specific conditions but may include various oxidized derivatives of perfluorononane.
Scientific Research Applications
1-Bromoperfluorononane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromoperfluorononane involves its ability to undergo substitution reactions, where the bromine atom is replaced by other nucleophiles. This property is exploited in various chemical processes to introduce perfluorinated chains into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
- 1-Bromoperfluorooctane (C8BrF17)
- 1-Bromoperfluorodecane (C10BrF21)
- 1-Bromoperfluorododecane (C12BrF25)
Comparison: 1-Bromoperfluorononane is unique due to its specific chain length and the presence of a bromine atom, which imparts distinct reactivity compared to other perfluorinated compounds. Its longer chain length compared to 1-bromoperfluorooctane and shorter chain length compared to 1-bromoperfluorodecane and 1-bromoperfluorododecane make it suitable for specific applications where intermediate chain lengths are required .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9BrF19/c10-8(25,26)6(21,22)4(17,18)2(13,14)1(11,12)3(15,16)5(19,20)7(23,24)9(27,28)29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIAIPIQXHPUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC9F19, C9BrF19 | |
Record name | Nonane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379931 | |
Record name | 1-Bromoperfluorononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558-96-3 | |
Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=558-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromoperfluorononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonadecafluorononyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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